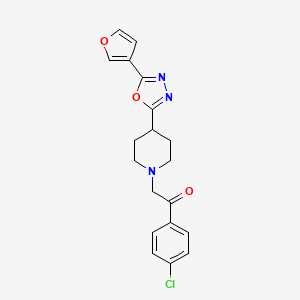

1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

Description

This compound features a 4-chlorophenyl group attached to an ethanone backbone, which is further linked to a piperidine ring substituted with a 1,3,4-oxadiazole moiety. The oxadiazole ring carries a furan-3-yl substituent. Its molecular formula is C₂₀H₁₈ClN₃O₃, with a molecular weight of 383.83 g/mol.

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3/c20-16-3-1-13(2-4-16)17(24)11-23-8-5-14(6-9-23)18-21-22-19(26-18)15-7-10-25-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHLSXRYEDWHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)CC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps:

-

Formation of the 1,3,4-Oxadiazole Ring:

- Starting with a furan-3-carboxylic acid, it is converted to the corresponding hydrazide using hydrazine hydrate.

- The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,3,4-oxadiazole ring.

-

Piperidine Derivative Synthesis:

- The piperidine ring is functionalized with a suitable leaving group, such as a halide, to facilitate nucleophilic substitution.

-

Coupling Reactions:

- The 1,3,4-oxadiazole derivative is coupled with the piperidine derivative under basic conditions to form the intermediate compound.

- Finally, the intermediate is reacted with 4-chlorophenylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products:

- Oxidation of the furan ring can yield furanones.

- Reduction of the oxadiazole ring can produce various reduced heterocycles.

- Substitution reactions can introduce different functional groups onto the chlorophenyl ring.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with neurological receptors.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Heterocycle Substitution: Oxadiazole vs. Thiadiazole

Compound A: 1-(4-(5-(Furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone (CAS: 1351596-74-1)

- Key Difference : Replaces the 1,3,4-oxadiazole with a 1,3,4-thiadiazole (sulfur instead of oxygen).

- The isopropylsulfonyl group enhances steric bulk, likely affecting target binding .

Target Compound : The oxygen atom in 1,3,4-oxadiazole may engage in stronger hydrogen bonding compared to thiadiazole, influencing receptor affinity .

Substituent Position on Furan

Compound B: 1-(3-(4-Chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(diethylamino)ethanone (CAS: 684228-31-7)

- Key Difference : Furan-2-yl substituent (vs. furan-3-yl in the target) and a dihydro-pyrazole core.

- The diethylamino group introduces basicity, which may affect pharmacokinetics (e.g., plasma protein binding) .

Piperidine-Linked Oxadiazole Analogues

Compound C: 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone (CAS: 1211812-25-7)

- Key Difference : Cyclopropyl substituent on the oxadiazole and indole replacing 4-chlorophenyl.

- Impact: Cyclopropyl enhances rigidity and metabolic stability.

Ethanone Backbone Modifications

Compound D : 1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one

- Key Difference : Pyrazole replaces the piperidine-oxadiazole chain.

- Impact : Pyrazole’s aromaticity and lower basicity compared to piperidine may reduce interactions with cationic binding sites. Simplicity improves synthetic accessibility but limits structural diversity .

Biological Activity

The compound 1-(4-Chlorophenyl)-2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a novel derivative featuring a combination of a chlorophenyl group, a furan ring, and a piperidine moiety linked through an oxadiazole structure. This unique combination is hypothesized to enhance its biological activity, making it a candidate for drug development.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 320.75 g/mol. The compound's structure can be depicted as follows:

Biological Activity

The biological activities of this compound have been explored in various studies focusing on its potential therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Anticancer Properties

The 1,3,4-oxadiazole derivatives are recognized for their anticancer potential. A review of recent literature highlights that these compounds can induce apoptosis in cancer cells by activating pathways involving p53 and caspase enzymes . The presence of the furan and piperidine groups may further enhance the anticancer efficacy through improved interaction with cellular targets.

Enzyme Inhibition

Studies have shown that certain derivatives exhibit strong inhibitory effects on enzymes such as acetylcholinesterase and urease. For example, compounds related to the one have shown IC50 values indicating effective inhibition of these enzymes . This suggests potential applications in treating conditions like Alzheimer’s disease or infections caused by urease-producing bacteria.

Case Studies

Several case studies have been documented regarding the biological evaluation of oxadiazole derivatives:

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Interaction with DNA : The oxadiazole ring may intercalate into DNA or interact with DNA-binding proteins.

- Enzyme Modulation : The presence of functional groups allows for specific interactions with active sites of target enzymes.

- Cell Signaling Pathways : Activation or inhibition of key signaling pathways involved in cell survival and proliferation.

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, given its hybrid heterocyclic structure?

Methodological Answer:

The compound’s synthesis likely involves multi-step condensation and cyclization reactions. For example:

- Step 1: Prepare the oxadiazole-piperidine intermediate via cyclocondensation of furan-3-carbohydrazide with a piperidine-derived carboxylic acid using POCl₃ as a catalyst (analogous to methods in ) .

- Step 2: Couple the intermediate with 4-chlorophenyl ethanone via nucleophilic substitution or Friedel-Crafts acylation. Optimize solvent polarity (e.g., DMF or THF) and reaction time to minimize byproducts .

- Validation: Track reaction progress using TLC and confirm purity via HPLC (>95% purity threshold) .

Basic: How should researchers characterize the crystal structure of this compound?

Methodological Answer:

- X-ray Diffraction (XRD): Grow single crystals via slow evaporation in a 1:1 chloroform/methanol mixture. Use SHELXL ( ) for refinement, ensuring R-factor <0.05 and data-to-parameter ratio >15:1 .

- Key Parameters: Analyze dihedral angles between the furan-oxadiazole and chlorophenyl planes to assess conjugation. Compare with similar structures (e.g., ’s chlorophenyl-thiadiazine derivative) .

Advanced: How can computational methods (e.g., DFT) predict electronic properties relevant to bioactivity?

Methodological Answer:

- DFT Setup: Optimize geometry at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess charge transfer potential (as in ) .

- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions on the oxadiazole and furan moieties to hypothesize binding sites .

- Validation: Compare computed IR spectra with experimental FT-IR data to confirm accuracy .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

- Case Example: If NMR suggests a planar oxadiazole ring but XRD shows puckering, evaluate solvent effects on conformation. Re-run NMR in DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .

- Dynamic Effects: Perform variable-temperature NMR to detect conformational flexibility ( ) .

- Cross-Validation: Use Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions influencing solid-state vs. solution structures .

Advanced: What strategies optimize synthetic yield for scale-up?

Methodological Answer:

- Design of Experiments (DoE): Use a 3-factor (catalyst loading, temperature, solvent ratio) Box-Behnken design to identify optimal conditions ( ) .

- Critical Parameters: Prioritize catalyst (e.g., ZnCl₂ or piperidine) concentration, as excess can lead to side reactions ().

- Scale-Up Protocol: Transition from batch to flow chemistry for improved heat transfer and reproducibility .

Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?

Methodological Answer:

- Hypothesis: The oxadiazole and furan groups may disrupt bacterial cell membranes. Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains via microbroth dilution ( ) .

- Controls: Compare with analogs lacking the chlorophenyl group to isolate substituent effects.

- Mechanistic Probes: Use fluorescence microscopy with propidium iodide to assess membrane damage.

Basic: What spectroscopic techniques confirm the compound’s identity?

Methodological Answer:

- 1H/13C NMR: Assign peaks using 2D experiments (HSQC, HMBC). The furan C3-H signal should appear at δ 7.2–7.5 ppm ().

- Mass Spectrometry: High-resolution ESI-MS should show [M+H]+ at m/z 385.0824 (calculated for C₂₁H₁₇ClN₂O₃) .

- FT-IR: Confirm oxadiazole C=N stretch at 1600–1650 cm⁻¹ .

Advanced: How to address solubility limitations in biological assays?

Methodological Answer:

- Co-solvent Systems: Use DMSO-water mixtures (≤1% DMSO) to maintain cell viability. Validate solubility via dynamic light scattering (DLS) .

- Prodrug Approach: Synthesize a phosphate ester at the ethanone oxygen for enhanced aqueous solubility, then test enzymatic reactivation.

Advanced: How to analyze regioselectivity in multi-step syntheses?

Methodological Answer:

- Intermediate Trapping: Quench reactions at 50% completion and isolate intermediates via column chromatography. Use NOESY NMR to confirm coupling positions (e.g., oxadiazole vs. piperidine attachment) .

- Computational Modeling: Compare transition state energies for alternative pathways using Gaussian’s NEB method .

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.